[(4-Methoxynaphthyl)sulfonyl]dimethylamine
Overview
Description
[(4-Methoxynaphthyl)sulfonyl]dimethylamine is an organic compound that features a sulfonyl group attached to a naphthalene ring substituted with a methoxy group
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-N,N-dimethyl-1-naphthalenesulfonamide are tubulin and signal transducer and activator of transcription 3 (STAT3) . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton. STAT3 is a transcription factor that plays crucial roles in cell growth and apoptosis .
Mode of Action
4-Methoxy-N,N-dimethyl-1-naphthalenesulfonamide interacts with its targets by inhibiting their functions. It competitively binds to the colchicine binding site, inhibiting tubulin polymerization . It also directly binds to the STAT3 protein, inhibiting STAT3 phosphorylation .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting cell division and intracellular transport. The inhibition of STAT3 phosphorylation prevents the activation of STAT3, thereby affecting the transcription of genes involved in cell growth and apoptosis .
Pharmacokinetics
Its molecular weight, density, and boiling point suggest that it may have good bioavailability .
Result of Action
The inhibition of tubulin and STAT3 by 4-methoxy-N,N-dimethyl-1-naphthalenesulfonamide can lead to the arrest of cell division and the induction of apoptosis, thereby inhibiting the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to other compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxynaphthyl)sulfonyl]dimethylamine typically involves the reaction of 4-methoxynaphthalene with sulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, often at room temperature, to yield the desired sulfonylated product.
Industrial Production Methods
Industrial production methods for this compound may involve the continuous flow of dimethylamine gas through a sulfonic acid chloride liquid under dry conditions . The reaction mixture is then subjected to reflux and subsequent distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxynaphthyl)sulfonyl]dimethylamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Nucleophilic Substitution: Reagents such as amines or alkoxides can be used to displace the sulfonyl group.
Major Products Formed
Nitration: Formation of nitro-substituted derivatives.
Sulfonation: Formation of additional sulfonylated products.
Halogenation: Formation of halogen-substituted derivatives.
Scientific Research Applications
[(4-Methoxynaphthyl)sulfonyl]dimethylamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxynaphthalene: Lacks the sulfonyl group, making it less reactive in electrophilic substitution reactions.
Dimethylaminopyridine: Contains a dimethylamino group but lacks the naphthalene ring and sulfonyl group, leading to different reactivity and applications.
Uniqueness
[(4-Methoxynaphthyl)sulfonyl]dimethylamine is unique due to the presence of both a methoxy-substituted naphthalene ring and a sulfonyl group. This combination imparts distinct chemical properties, such as enhanced electrophilicity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N,N-dimethylnaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-14(2)18(15,16)13-9-8-12(17-3)10-6-4-5-7-11(10)13/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVILUWJLLKAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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